4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine
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Overview
Description
4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a pyrimidine ring, and a sulfonyl group attached to a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Chlorobenzyl Group: This step involves the use of chlorobenzyl halides in the presence of a base to facilitate nucleophilic substitution.
Formation of the Morpholine Ring: The final step involves the cyclization to form the morpholine ring, which can be achieved through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The pyrimidine ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methyl)-4-pyrimidinyl]morpholine
- 4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(ethyl)-4-pyrimidinyl]morpholine
Uniqueness
4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methylsulfonyl]-6-(methoxymethyl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-24-11-15-10-16(21-6-8-25-9-7-21)20-17(19-15)26(22,23)12-13-2-4-14(18)5-3-13/h2-5,10H,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOOGVSXMRNBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)S(=O)(=O)CC2=CC=C(C=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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